molecular formula C24H16ClF3N4O4S B6456386 2-(5-chloro-2-methylphenyl)-4-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548981-99-1

2-(5-chloro-2-methylphenyl)-4-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Katalognummer: B6456386
CAS-Nummer: 2548981-99-1
Molekulargewicht: 548.9 g/mol
InChI-Schlüssel: JEPJYPUJCYVSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring three distinct pharmacophores:

  • Benzothiadiazine-1,1,3-trione core: A sulfur- and nitrogen-containing heterocycle known for its role in modulating biological activity, particularly in CNS and antimicrobial agents .
  • 1,3,4-Oxadiazole ring: A five-membered heterocycle substituted with a trifluoromethylphenyl group at position 3. Oxadiazoles are widely studied for their metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making them common in antimicrobial and antifibrotic agents .
  • 5-Chloro-2-methylphenyl substituent: A lipophilic aromatic group that enhances membrane permeability and target binding affinity, often seen in antimicrobial and anti-inflammatory compounds .

Eigenschaften

IUPAC Name

2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-[[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3N4O4S/c1-14-6-11-17(25)12-19(14)32-23(33)31(18-4-2-3-5-20(18)37(32,34)35)13-21-29-30-22(36-21)15-7-9-16(10-8-15)24(26,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPJYPUJCYVSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity Potency (IC₅₀/MIC) Reference
Target Compound Benzothiadiazine-1,1,3-trione 5-Chloro-2-methylphenyl; 4-(trifluoromethyl)phenyl-oxadiazole Not explicitly reported
4-((5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (8u) Oxadiazole-thioalkanoic acid 4-Trifluoromethylphenyl Antifibrotic (MRTF/SRF inhibition) IC₅₀ = 0.12 µM (cell-based)
5-Aryl-2-[(α-chloro-α-phenylacetyl)amino]-1,3,4-oxadiazoles (Ia-VIa) Oxadiazole-acetyl amino Aryl (e.g., 4-chlorophenyl); α-chloro-α-phenylacetyl Antibacterial (S. aureus) MIC = 0.24–125 µg/mL
3-(4-Acetyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j) Oxadiazole-chromenone hybrid Acetyl; substituted phenyl (e.g., 4-methylphenyl) Anticonvulsant (MES test) ED₅₀ = 30 mg/kg (6e)
3-((5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione (5h) Oxadiazole-thiazolidinedione 2-Chloro-4-nitrophenyl Anthelmintic (Perituma posthuma) Not quantified
5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one Oxadiazolone 2,4-Dichlorobenzyloxy; 4-methylbenzyl Not reported (structural analog)

Key Observations:

In contrast, oxadiazoles with α-chloro substituents (e.g., Ia-VIa) exhibit potent antibacterial activity, likely due to enhanced electrophilicity and membrane disruption .

Impact of Chloro Substituents :

  • The 5-chloro-2-methylphenyl group in the target compound mirrors the 2-chloro-4-nitrophenyl group in 5h , which demonstrated anthelmintic activity. Chlorine atoms enhance lipophilicity and resistance to oxidative metabolism, improving bioavailability .

Benzothiadiazine Core vs. Other Heterocycles: The benzothiadiazine-1,1,3-trione core distinguishes the target compound from chromenone- or thiazolidinedione-based analogs. Benzothiadiazines are associated with CNS activity (e.g., anticonvulsants), but the lack of a chromenone ring in the target compound may shift its therapeutic focus .

Trifluoromethyl Group :

  • The 4-trifluoromethylphenyl group in the target compound is identical to that in 8u , a potent antifibrotic agent. The CF₃ group enhances binding to hydrophobic pockets in target proteins and improves metabolic stability .

Vorbereitungsmethoden

Hydrazide Formation

4-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with hydrazine hydrate in ethanol at 0–5°C. This yields 4-(trifluoromethyl)benzohydrazide with >90% purity.

Cyclodehydration

The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at reflux (110–120°C) for 4–6 hours, forming 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine. Alternative methods employing carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol have also been reported, though yields are lower (60–65%) compared to POCl₃-mediated routes (75–80%).

Coupling Strategies for Hybridization

The final step involves coupling the benzothiadiazine core with the functionalized 1,3,4-oxadiazole. Two primary methods dominate:

Nucleophilic Substitution

The oxadiazole’s amine group reacts with a chloromethyl-substituted benzothiadiazine intermediate. Using N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 60°C facilitates this reaction, achieving 70–75% yields. Steric hindrance from the trifluoromethyl group necessitates extended reaction times (24–36 hours).

Mitsunobu Reaction

A more efficient approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the oxadiazole alcohol derivative with the benzothiadiazine core. This method achieves 85–90% yields but requires rigorous anhydrous conditions.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but risk side reactions with electrophilic intermediates.

  • Reaction temperatures >100°C accelerate cyclization but may degrade thermally sensitive groups like the trifluoromethyl moiety.

Purification Techniques

  • Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted hydrazides.

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >95% purity.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Limitations
POCl₃ CyclizationPOCl₃, DMF75–8090–95Corrosive reagents
CS₂/KOHCS₂, KOH, ethanol60–6585–90Toxic H₂S emission
MitsunobuDEAD, PPh₃, THF85–9095–98High cost of reagents
NucleophilicDIPEA, DMF70–7588–92Long reaction times

Q & A

Q. What are the standard synthetic protocols for preparing complex heterocyclic compounds like this benzothiadiazine derivative?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C is a common method to form 1,3,4-oxadiazole rings . Key steps include:

  • Hydrazide formation : Reacting carboxylic acid derivatives with hydrazine.
  • Cyclization : Using POCl₃ or other dehydrating agents to form oxadiazole/thiadiazole cores.
  • Functionalization : Introducing substituents (e.g., trifluoromethyl groups) via Suzuki coupling or nucleophilic substitution . Reaction progress is monitored by TLC, and purification involves recrystallization (e.g., methanol) or column chromatography .

Q. How is structural characterization performed for such compounds?

A combination of spectral and crystallographic techniques is used:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, S=O stretches) .
  • NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns .
  • X-ray crystallography : Resolves 3D conformation and validates stereochemistry. For example, single-crystal studies with R factor <0.1 ensure accuracy .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

Standard assays include:

  • Enzyme inhibition studies : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the 1,3,4-oxadiazole moiety?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
  • Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ may accelerate reaction rates .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Mechanistic studies employ:

  • Molecular docking : Predicts binding modes with target proteins (e.g., using AutoDock Vina) .
  • Molecular dynamics simulations : Analyzes stability of ligand-receptor complexes over 100+ ns trajectories .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • CRISPR-Cas9 knockouts : Validates target specificity by assessing activity in gene-edited cell lines .

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

Validation follows ICH guidelines:

  • HPLC-MS/MS : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18) for separation .
  • Linearity : R² >0.99 across 3–4 orders of magnitude.
  • Accuracy/precision : Recovery rates of 95–105% with RSD <5% in spiked samples .
  • LOQ/LOD : Typically 0.1–1 ng/mL for MS-based methods .

Q. How can contradictory data between computational predictions and experimental results be resolved?

Contradictions arise from:

  • Solvent effects in docking : Include explicit solvent molecules or use QM/MM hybrid methods .
  • Protein flexibility : Employ ensemble docking with multiple receptor conformations .
  • Experimental validation : Use orthogonal assays (e.g., SPR + ITC) to confirm binding .
  • Meta-analysis : Compare data across structurally analogous compounds (see Table 1 ) .

Table 1: Structurally Analogous Compounds and Key Features

Compound NameStructural ModificationsBiological Activity (IC₅₀)Reference
5-(4-Methoxybenzylidene)-thiazolo[3,2-a]triazol-6(5H)-oneBenzylidene substitutionAnticancer (2.1 µM, HeLa)
3-((5-(4-Hydroxyphenyl)-oxadiazol-2-yl)methyl)thiazolidine-2,4-dioneHydroxyphenyl groupAntidiabetic (0.8 µM, PPARγ)
5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazoleTrifluoromethyl groupAntiviral (EC₅₀ = 5 nM, SARS-CoV-2)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.